molecular formula C24H28N2O2S B2616593 1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034256-31-8

1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2616593
CAS No.: 2034256-31-8
M. Wt: 408.56
InChI Key: CWQHOBJZXRJJAK-UHFFFAOYSA-N
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Description

1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea derivative designed for research applications. This compound is of significant interest in medicinal chemistry, particularly in the exploration of novel therapeutic agents. Urea derivatives have been extensively studied for their potential as inhibitors of key biological targets. For instance, structurally related urea-containing compounds are documented in scientific literature for their role as potent and selective Factor Xa inhibitors, which play a critical role in the blood coagulation cascade . Research into such inhibitors is vital for the development of new anticoagulant therapies for conditions like venous thrombosis, pulmonary embolism, and other thromboembolic diseases . The molecular architecture of this compound, which integrates a naphthalen-1-ylmethyl group with a hydroxythiophene-substituted cyclopentane scaffold, presents a complex three-dimensional structure for investigating structure-activity relationships (SAR). Researchers can utilize this compound to probe protein-ligand interactions, optimize binding affinity and selectivity, and develop new candidates in drug discovery pipelines. It is strictly for research use in laboratory settings.

Properties

IUPAC Name

1-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c1-17(27)21-11-12-22(29-21)24(13-4-5-14-24)16-26-23(28)25-15-19-9-6-8-18-7-2-3-10-20(18)19/h2-3,6-12,17,27H,4-5,13-16H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQHOBJZXRJJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Formula and Weight

  • Molecular Formula : C21H25N2O2S
  • Molecular Weight : Approximately 373.51 g/mol

Structural Components

The compound features:

  • A thiophene ring
  • A cyclopentyl group
  • A naphthalenylmethyl urea moiety

These structural characteristics suggest potential interactions with biological targets, particularly in oxidative stress and inflammation pathways.

Preliminary studies indicate that this compound may interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. It is hypothesized that these interactions could influence:

  • Oxidative stress pathways
  • Inflammatory responses

The exact mechanisms remain under investigation, but initial findings suggest a role in regulating cellular signaling pathways associated with these processes .

Interaction with Biological Systems

Research indicates that the compound may affect various biological systems by:

  • Modulating enzyme activities involved in oxidative stress
  • Influencing inflammatory mediators

These activities are crucial for understanding the therapeutic potential of the compound in treating oxidative stress-related diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound may exhibit significant anti-inflammatory effects. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent .

Pharmacological Studies

Pharmacological investigations have revealed that the compound can interact with G protein-coupled receptors (GPCRs), which play a vital role in various physiological processes. This interaction may lead to downstream effects on cellular signaling pathways, further supporting its potential therapeutic applications .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds has highlighted differences in biological activity. For example, while some related compounds exhibit high mutagenicity and low therapeutic activity, the target compound shows promise for developing new therapeutic agents due to its unique structure .

Data Summary

PropertyDetails
Molecular FormulaC21H25N2O2S
Molecular Weight373.51 g/mol
Potential Biological ActivitiesAnti-inflammatory, oxidative stress modulation
Mechanism of ActionInteraction with GPCRs and enzyme modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related molecules:

Aromatic Substituent Variations

  • 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea (): This analog replaces the naphthalen-1-ylmethyl group with a 2-chlorophenyl moiety. However, the smaller aromatic system may reduce π-stacking efficiency compared to the naphthalene derivative. The hydroxyethyl-thiophene and cyclopentylmethyl linker are conserved, suggesting shared synthetic pathways .
  • 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea ():
    Here, the urea group is replaced with thiourea (-NH-C(=S)-NH-), which increases acidity (thiol vs. hydroxyl) and alters hydrogen-bonding capacity. Additionally, the thiophen-2-yl carbonyl group replaces the cyclopentylmethyl linker, introducing rigidity and conjugation. This structural difference likely impacts solubility and metabolic stability .

Functional Group Modifications

  • 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): This compound substitutes the urea group with a ketone and introduces an α,β-unsaturated enone system. The conjugated system enhances UV absorption properties, making it relevant in photochemical studies. The hydroxy and methyl groups on the phenyl ring influence steric bulk and solubility, contrasting with the naphthalene system’s planar hydrophobicity .

Linker and Cyclic System Variations

  • Cyclopentyl vs. This comparison underscores the role of cyclic systems in modulating steric effects and electronic properties. The trifluoromethyl group in enhances metabolic resistance, a feature absent in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Group Molecular Weight (g/mol)* Notable Properties
Target Compound Naphthalen-1-ylmethyl, hydroxyethyl-thiophene Urea ~453.5 High hydrophobicity, π-stacking potential
1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea 2-Chlorophenyl Urea ~407.9 Enhanced dipole interactions
1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea Thiophen-2-yl carbonyl Thiourea ~340.4 Increased acidity, rigid backbone
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one 2-Hydroxy-5-methylphenyl Ketone ~270.3 UV-active, conjugated enone system

*Calculated based on molecular formulas.

Table 2: Crystallographic Data (Selected Compounds)

Compound Space Group R Factor Data-to-Parameter Ratio Reference
1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea P 1 0.058 14.1
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one Not reported 0.182 (wR) Not reported

Research Findings and Implications

  • Synthetic Accessibility : The cyclopentylmethyl-thiophene scaffold is recurrent in analogs (e.g., ), suggesting robust synthetic routes for this structural motif .
  • Structure-Activity Relationships (SAR) : The naphthalen-1-ylmethyl group in the target compound likely enhances hydrophobic interactions compared to smaller aryl groups, as seen in .

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